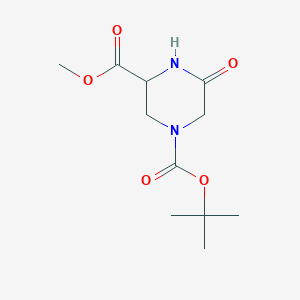

![molecular formula C10H8FLiN2O2 B2880014 Lithium 1-ethyl-5-fluoro-1H-benzo[d]imidazole-2-carboxylate CAS No. 2197057-18-2](/img/structure/B2880014.png)

Lithium 1-ethyl-5-fluoro-1H-benzo[d]imidazole-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

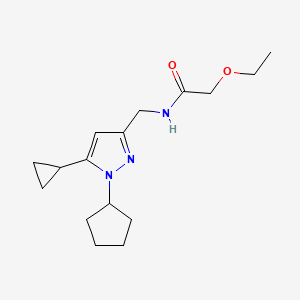

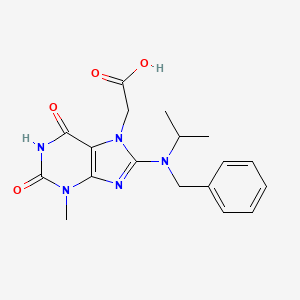

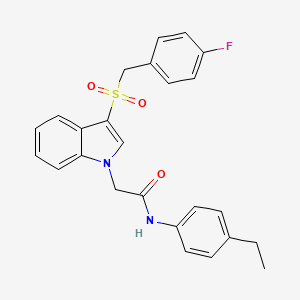

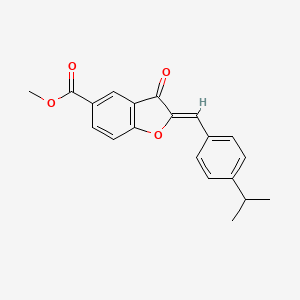

“Lithium 1-ethyl-5-fluoro-1H-benzo[d]imidazole-2-carboxylate” is a chemical compound with the molecular formula C10H8FLiN2O2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

Imidazole derivatives have been synthesized in various ways. For instance, Nandha et al. synthesized a similar compound, 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole, and evaluated it for anti-tubercular activity . The synthesis of substituted imidazoles has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole .Molecular Structure Analysis

The molecular structure of “this compound” is based on the imidazole ring, which is a key component of functional molecules used in a variety of everyday applications . The structure of similar 1H-benzo[d]imidazole derivatives has been determined, with an identical system of hydrogen bonds observed .Wissenschaftliche Forschungsanwendungen

Synthesis and Electrochemical Enhancement

Research has demonstrated the synthesis of imidazolium functionalized imide-based electrolyte salts for LIB development. These salts, including lithium (fluorosulfonyl)((3-(1-methyl-1H-imidazol-3-ium-3-yl)propyl)sulfonyl)imide, exhibit high electrochemical oxidative stability, good Li+ conductivity, and low viscosity. These properties contribute to enhanced specific capacity and cycling stability in LIBs. Adding conventional imide salts as additives further boosts the electrolyte's performance, showcasing the potential of Lithium 1-ethyl-5-fluoro-1H-benzo[d]imidazole-2-carboxylate derivatives in improving LIBs (Ahmed et al., 2019), (Ahmed et al., 2019).

Nonaqueous Electrolytes for Energy Storage

The development of nonaqueous liquid electrolytes using novel ionic liquids for energy storage devices, particularly lithium-ion batteries, is another significant application. These electrolytes, prepared from synthesized ionic liquids, achieve maximum electrical conductivity and wide electrochemical stability windows, making them promising candidates for high-performance LIBs (Karuppasamy et al., 2020).

Room Temperature Molten Salts

Research on room temperature molten salts as electrolytes for lithium batteries has shown promising results. Salts like ethyl-methyl-imidazolium bis-(trifluoromethanesulfonyl)-imide in combination with lithium bis-(trifluoromethanesulfonyl)-imide provide excellent cycling performance and capacity retention, highlighting the potential of using this compound related compounds in advanced LIB electrolytes (Garcia et al., 2004).

Zukünftige Richtungen

The future directions for “Lithium 1-ethyl-5-fluoro-1H-benzo[d]imidazole-2-carboxylate” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. Given the broad range of activities shown by imidazole derivatives, there is potential for the development of new drugs .

Eigenschaften

IUPAC Name |

lithium;1-ethyl-5-fluorobenzimidazole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O2.Li/c1-2-13-8-4-3-6(11)5-7(8)12-9(13)10(14)15;/h3-5H,2H2,1H3,(H,14,15);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOVWSQQCIZOPBH-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CCN1C2=C(C=C(C=C2)F)N=C1C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FLiN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methoxy]-2-phenyl-3(2H)-pyridazinone](/img/structure/B2879932.png)

![1-({1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2879934.png)

![4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2879937.png)

![4-oxo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2879944.png)

![benzyl 2-{8-hexyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate](/img/structure/B2879945.png)

![N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2879947.png)